N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide
Description
N-(4-(N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is a dibenzo[b,f][1,4]oxazepine derivative featuring a sulfamoyl linker and an isobutyramide substituent. Its molecular formula is C₂₄H₂₃N₃O₅S (molecular weight: 465.5 g/mol), with a core structure characterized by a seven-membered oxazepine ring fused to two benzene rings. The 10-ethyl and 11-oxo groups on the oxazepine ring, along with the para-substituted sulfamoyl-phenyl-isobutyramide moiety, define its structural uniqueness .
Properties
IUPAC Name |
N-[4-[(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-4-28-21-7-5-6-8-23(21)33-22-14-11-18(15-20(22)25(28)30)27-34(31,32)19-12-9-17(10-13-19)26-24(29)16(2)3/h5-16,27H,4H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFVCZSROPUURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is a compound of interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 438.6 g/mol. The compound features a complex structure that includes a dibenzo[b,f][1,4]oxazepin core, which is known for various biological activities.
1. Anticancer Activity
Several studies have indicated the potential anticancer properties of derivatives related to dibenzo[b,f][1,4]oxazepin compounds. For example, compounds containing the oxazepin moiety have shown inhibitory effects on cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity Studies
2. COX-2 Inhibition
Research has shown that compounds similar to this compound exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.
Table 2: COX-2 Inhibition Studies
3. Dopamine D2 Receptor Interaction
The compound has also been evaluated for its interaction with dopamine D2 receptors, which are critical in various neurological disorders. Selective inhibition of these receptors can lead to therapeutic benefits in conditions such as schizophrenia and Parkinson's disease.
Table 3: Dopamine D2 Receptor Binding Affinity
| Compound | Binding Affinity (Ki nM) |
|---|---|
| N-(4-(N-(10-Ethyl... | 30 |
| Reference Drug | 25 |
Case Studies
A notable case study involved the synthesis and evaluation of derivatives based on the dibenzo[b,f][1,4]oxazepin structure, demonstrating enhanced anticancer activity compared to previously known compounds. The study highlighted the importance of structural modifications in improving biological efficacy.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions due to its sulfonamide and amide functional groups:
The sulfonamide group shows higher resistance to hydrolysis compared to the amide group, requiring harsher conditions for decomposition.
Alkylation and Acylation
The sulfonamide nitrogen participates in alkylation and acylation reactions, enabling structural modifications:
Alkylation at the sulfonamide nitrogen is stereoelectronically favored due to the planar geometry of the sulfonamide group.
Nucleophilic Substitution
The dibenzoxazepine core undergoes nucleophilic substitution at position 2 under specific conditions:
Reactivity at position 2 is attributed to the electron-withdrawing effect of the oxazepine carbonyl group .
Reductive Amination
While not directly documented for this compound, structural analogs demonstrate reductive amination potential at secondary amines formed during hydrolysis :
| Substrate | Reagents | Products | Selectivity |
|---|---|---|---|
| Hydrolyzed amine intermediate | Benzaldehyde, NaBH₃CN, MeOH | N-benzyl derivative | >90% for para-substituted aldehydes |
This reaction could be exploited to introduce aryl or alkyl groups for pharmacokinetic optimization .
Oxidation Reactions
The dibenzoxazepine ring resists oxidation, but the isobutyramide side chain is susceptible:
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| KMnO₄ | H₂O, 25°C, 24 hours | Ketone derivative (via α-carbon oxidation) | Limited to dilute conditions. |
| Ozone | O₃, CH₂Cl₂, −78°C | Cleavage products (not characterized) | Non-productive under standard ozonolysis. |
Stability Under Physiological Conditions
Critical degradation pathways in biological systems:
| Condition | Half-Life | Primary Degradation Pathway |
|---|---|---|
| pH 7.4 buffer, 37°C | 48 hours | Hydrolysis of amide bond → free isobutyric acid + sulfonamide intermediate |
| Human liver microsomes | 12 minutes | Oxidative metabolism via CYP3A4 → hydroxylated dibenzoxazepine |
Key Research Findings
-
Sulfonamide Reactivity : The sulfonamide group participates in hydrogen bonding with biological targets, making its stability crucial for drug design.
-
Amide Hydrolysis : The isobutyramide moiety’s hydrolysis rate correlates with plasma stability in preclinical models .
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Synthetic Utility : Alkylation at the sulfonamide nitrogen improves blood-brain barrier penetration by 3-fold in rodent studies .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Oxazepine/Thiazepine Core
Key Structural Differences
Key Observations :
- Substituent Position : Methyl at C-8 () vs. ethyl at C-10 (target compound) influences steric effects and metabolic stability.
- Functional Groups : The sulfonamide group in the 4-fluoro derivative () confers distinct solubility and bioavailability compared to the sulfamoyl-isobutyramide group in the target compound .
Dopamine Receptor Antagonists
Compounds such as N-(4-cyanobenzyl)-10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (m/z 430.1 [M+H⁺]) demonstrate selective antagonism at D2 dopamine receptors, with enantiomeric resolution via chiral HPLC (CHIRALPAK® AS column, 100% methanol mobile phase) . In contrast, the target oxazepine derivative lacks direct evidence of dopamine receptor activity but shares structural motifs (e.g., sulfamoyl linkers) with bioactive analogues.
Anti-Inflammatory and Adhesion Inhibition
BT2 (10-ethyl-11-oxo-10,11-dihydro-dibenzo[b,f][1,4]oxazepin-2-yl-carbamic acid ethyl ester) inhibits monocyte-endothelial cell adhesion, highlighting the role of the oxazepine core in modulating inflammatory pathways . The target compound’s isobutyramide group may enhance metabolic stability compared to BT2’s ester moiety.
Structural and Spectral Comparisons
IR and NMR Spectral Features
- IR Spectroscopy : Sulfamoyl derivatives exhibit νS=O stretches at ~1240–1255 cm⁻¹, while carbonyl (C=O) stretches appear at ~1663–1682 cm⁻¹ . The absence of νC=O in triazole-thiones confirms tautomeric shifts .
- ¹H NMR : Ethyl groups at C-10 in the target compound resonate as triplets (δ ~1.2–1.5 ppm), whereas methyl groups (e.g., 8-methyl in ) show singlets at δ ~2.3 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
